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molecular formula C10H8ClNO2 B107149 5-Chloro-3-methyl-1H-indole-2-carboxylic acid CAS No. 16381-47-8

5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Cat. No. B107149
M. Wt: 209.63 g/mol
InChI Key: LSDWHXDEMCMQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06846820B2

Procedure details

2N NaOH (20 mL) was added to a suspension of 5-chloro-3-methyl-1H-indole-2-carboxylic acid ethyl ester (7.0 g, 29.4 mmol) in methanol (50 mL) and the resulting mixture stirred at 25° C. for 18 hours. Tetrahydroturan (100 mL) was added and the resulting solution heated at reflux for 30 minutes and concentrated. The residue was dissolved in water and the resulting solution extracted twice with ethyl acetate. The aqueous layer was acidified and the precipitate collected by filtration and washed with water (5.24 g).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[NH:9][C:10]2[C:15]([C:16]=1[CH3:17])=[CH:14][C:13]([Cl:18])=[CH:12][CH:11]=2)=[O:7])C>CO>[Cl:18][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:6]([OH:7])=[O:5])=[C:16]2[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1C)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 25° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Tetrahydroturan (100 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the resulting solution extracted twice with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
washed with water (5.24 g)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC=1C=C2C(=C(NC2=CC1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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